molecular formula C6H5BrFN B1520592 3-Bromo-2-fluoro-4-methylpyridine CAS No. 884495-46-9

3-Bromo-2-fluoro-4-methylpyridine

Cat. No.: B1520592
CAS No.: 884495-46-9
M. Wt: 190.01 g/mol
InChI Key: SXBCGEAJVXDYBL-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-4-methylpyridine (CAS: 1214326-89-2) is a halogenated pyridine derivative with a molecular formula of C₆H₅BrF₃N. This compound features a bromine atom at the 3-position, fluorine at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its molecular weight is 204.03 g/mol (calculated from molecular formula).

The compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules. Market analyses project growth in production and consumption through 2025, driven by demand for fluorinated heterocycles in drug discovery .

Properties

IUPAC Name

3-bromo-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBCGEAJVXDYBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660567
Record name 3-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884495-46-9
Record name 3-Bromo-2-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Bromo-2-fluoro-4-methylpyridine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₅BrFN. Its unique structure features a bromine atom at the 3-position, a fluorine atom at the 2-position, and a methyl group at the 4-position of the pyridine ring. The presence of halogen substituents enhances its electrophilic character, which is crucial for its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The fluorine atom's strong electron-withdrawing effect increases the compound's reactivity and binding affinity to target biomolecules. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound may exhibit significant antimicrobial , antiviral , and anticancer properties. Here are some notable findings:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Antiviral Properties : The compound may also act against viral infections by inhibiting viral replication through interaction with viral enzymes or host cell receptors.
  • Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains
AntiviralInhibits viral replication in cell cultures
AnticancerInduces apoptosis in cancer cell lines

Case Study: Anticancer Activity

In a study focused on pyridine derivatives, researchers synthesized several analogs of this compound and tested their effects on human cancer cell lines. The results indicated that specific analogs exhibited significant cytotoxicity, with IC50 values demonstrating potent inhibitory effects on cell viability. The most effective compounds were found to induce apoptosis through the activation of caspase pathways, highlighting their potential as anticancer agents .

Applications in Drug Discovery

Given its promising biological activities, this compound is being explored as a pharmacophore in drug design. Its structural features allow for modifications that can enhance selectivity and potency against specific biological targets. Researchers are investigating its use in developing new therapeutics for infectious diseases and cancer .

Comparison with Similar Compounds

Key Observations :

  • Functional Group Impact: Substituting fluorine with an amino group (e.g., 2-Amino-3-bromo-5-fluoropyridine) introduces nucleophilic sites, enabling diverse derivatization pathways .

Physicochemical Properties

Comparative data for select compounds:

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³)
3-Bromo-2-fluoro-4-methylpyridine Not reported Not reported Not reported
3-Bromo-2-methylpyridine 32–36 205.4 1.495
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine Not reported Not reported Not reported

Notes:

  • The methyl group in this compound likely enhances lipophilicity compared to non-methylated analogs, influencing solubility in organic solvents .
  • Fluorine’s electronegativity at the 2-position may reduce basicity relative to non-fluorinated pyridines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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